A Comprehensive Technical Guide to 6-Chloro-1,5-naphthyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 6-Chloro-1,5-naphthyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal framework for interacting with various biological targets. Within this important class of molecules, 6-Chloro-1,5-naphthyridin-4-ol emerges as a pivotal chemical intermediate. Its strategic placement of a chloro group, a versatile synthetic handle, and a hydroxy/oxo moiety allows for extensive chemical derivatization.
This technical guide offers an in-depth exploration of 6-Chloro-1,5-naphthyridin-4-ol for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, discuss methods for its characterization, and explore its vast potential as a building block in the synthesis of novel therapeutic agents. The narrative is designed to not only present data but to also explain the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.
Physicochemical and Structural Properties
6-Chloro-1,5-naphthyridin-4-ol (CAS No. 1312760-59-0) is a heterocyclic compound featuring a fused pyridopyridine core.[2][3] The molecule exists in tautomeric equilibrium between the 4-hydroxy and the 4-one forms, with the keto form (1H-1,5-naphthyridin-4-one) generally being the more stable in the solid state. This tautomerism is a critical consideration for its reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 1312760-59-0 | [2],[3],[4] |
| Molecular Formula | C₈H₅ClN₂O | [2],[3] |
| Molecular Weight | 180.59 g/mol | [2] |
| IUPAC Name | 6-chloro-1,5-naphthyridin-4-ol | [2] |
| Canonical SMILES | C1=CC(=NC2=C1NC=CC2=O)Cl | [2] |
| InChI Key | QKMKGIVCGORHJY-UHFFFAOYSA-N | [2] |
| Predicted pKa | 8.72 ± 0.50 | [2] |
| Monoisotopic Mass | 180.0090405 Da | [2] |
Synthesis and Mechanistic Insights
The construction of the 1,5-naphthyridine core is well-established in organic chemistry.[1][5] A robust and logical approach to synthesize 6-Chloro-1,5-naphthyridin-4-ol is through a variation of the Conrad-Limpach reaction, which involves the condensation of an aromatic amine with a β-ketoester, followed by thermal cyclization.[1]
The causality for this strategic choice lies in the commercial availability of starting materials and the high-yielding nature of the reaction sequence. Starting with 3-amino-5-chloropyridine ensures the correct placement of the chlorine atom on the final naphthyridine ring.
Caption: Proposed synthesis workflow for 6-Chloro-1,5-naphthyridin-4-ol.
Detailed Experimental Protocol: Synthesis of 6-Chloro-1,5-naphthyridin-4-ol
This protocol is a representative procedure based on the Gould-Jacobs reaction, a well-documented method for synthesizing 4-hydroxynaphthyridine derivatives.[5]
Step 1: Synthesis of Diethyl 2-(((5-chloropyridin-3-yl)amino)methylene)malonate (Intermediate C)
-
In a 250 mL round-bottom flask, combine 3-amino-5-chloropyridine (10.0 g, 77.8 mmol) and diethyl (ethoxymethylene)malonate (18.4 g, 85.1 mmol).
-
Heat the reaction mixture at 120-130°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The resulting solid or viscous oil is triturated with hexane or petroleum ether to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (Intermediate D)
-
To a flask containing a high-boiling point solvent such as diphenyl ether (100 mL), preheated to 240-250°C, add the intermediate from Step 1 in portions over 15-20 minutes.
-
Causality: The high temperature is crucial for overcoming the activation energy of the intramolecular electrophilic cyclization onto the pyridine ring, followed by the elimination of ethanol.[5]
-
Maintain the temperature for 30 minutes after the addition is complete.
-
Cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the product under vacuum.
Step 3: Synthesis of 6-Chloro-1,5-naphthyridin-4-ol (Final Product E)
-
Suspend the ester from Step 2 (10.0 g) in a 10% aqueous sodium hydroxide solution (100 mL).
-
Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).
-
Cool the resulting clear solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. This protonates the carboxylate and induces decarboxylation upon heating.
-
Heat the acidified mixture gently to 50-60°C for 1 hour to ensure complete decarboxylation, observed by the cessation of CO₂ evolution.
-
Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the final product, 6-Chloro-1,5-naphthyridin-4-ol, in a vacuum oven at 60°C.
Analytical Characterization
Confirming the identity and purity of the synthesized 6-Chloro-1,5-naphthyridin-4-ol is essential. The following techniques are standard for its characterization.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons on the naphthyridine core are expected to appear in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants will be characteristic of the substitution pattern. The N-H proton of the pyridone tautomer will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[6] |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon (C4) of the pyridone tautomer will be significantly downfield, typically >160 ppm.[7] |
| Mass Spec (MS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass (180.0090 Da). A characteristic isotopic pattern for a monochlorinated compound ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) must be observed.[2] |
| HPLC/UPLC | A reverse-phase method, such as one using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic acid, can be used to assess purity.[8] The product should appear as a single major peak. |
Applications in Medicinal Chemistry
6-Chloro-1,5-naphthyridin-4-ol is not typically an end-product but rather a versatile scaffold for building more complex drug candidates. The chlorine at the 6-position is a key functional group, susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various amine, ether, or thioether side chains. The 4-oxo group can be a site for O-alkylation or conversion to a 4-chloro derivative for further substitution.[1][5]
This reactivity profile makes it a valuable precursor for libraries of compounds targeting a range of diseases. For instance, the broader naphthyridine class has yielded potent inhibitors of kinases, antibacterial agents, and antimalarial drugs like pyronaridine.[9][10][11][12]
Caption: Derivatization potential of the 6-Chloro-1,5-naphthyridin-4-ol scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-1,5-naphthyridin-4-ol is not widely available, data from closely related chlorinated and hydroxylated naphthyridines and pyridines provide a strong basis for safe handling protocols.[13][14][15]
| Hazard Category | Description and Precautions |
| Health Hazards | Acute: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[13][14] Chronic: Repeated or prolonged contact may lead to sensitization in susceptible individuals. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[13] |
| Stability & Reactivity | Stable under normal conditions. Avoid excess heat and dust formation. Incompatible with strong oxidizing agents.[14] |
| Decomposition | Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[14] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] |
Conclusion
6-Chloro-1,5-naphthyridin-4-ol is a chemical intermediate of significant value to the drug discovery and development community. Its straightforward synthesis from readily available precursors, combined with its strategically placed functional groups, makes it an attractive starting point for the creation of diverse molecular libraries. The insights provided in this guide—from a detailed synthesis protocol and characterization data to an overview of its synthetic utility and safety considerations—are intended to empower researchers to confidently incorporate this versatile scaffold into their research programs, accelerating the discovery of novel therapeutics.
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